molecular formula C29H30F3N5O2 B609550 NG25 CAS No. 1315355-93-1

NG25

Cat. No.: B609550
CAS No.: 1315355-93-1
M. Wt: 537.6 g/mol
InChI Key: SMPGEBOIKULBCT-UHFFFAOYSA-N
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Description

Scientific Research Applications

NG25 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: this compound is used as a tool compound to study kinase inhibition and signaling pathways.

    Biology: The compound is employed in research on cell signaling, apoptosis, and cancer biology.

    Medicine: this compound has shown potential as a therapeutic agent for treating colorectal cancer, especially in cases with KRAS mutations.

    Industry: this compound is used in the development of new therapeutic strategies and drug discovery.

Mechanism of Action

Target of Action

NG25 is a potent dual inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) . TAK1 is a key modulator involved in a range of cellular functions including immune responses, cell survival, and death . MAP4K2 is another kinase that plays a crucial role in various cellular processes.

Mode of Action

This compound interacts with its targets by binding to the ATP binding pocket of the target kinase. It also binds to an adjacent hydrophobic pocket that is created when the activation loop, which contains the conserved DFG motif, is in an “out” conformation . This binding inhibits the activity of TAK1 and MAP4K2, leading to a series of downstream effects .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits molecules downstream of MAPK, including ERK, JNK, and p38 phosphorylation . This compound also blocks NF-κB activation in KRAS-mutant cells . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound, but also reducing the formation of TAK1-XIAP complex that can activate TAK1 downstream signaling pathways . This forms a positive feedback loop to further induce apoptosis in KRAS-mutant CRC cells .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has been shown to have significant molecular and cellular effects. It inhibits CRC cell proliferation in vitro and in vivo, especially in KRAS-mutant cells . This compound induces caspase-dependent apoptosis in KRAS-mutant cells and in orthotopic CRC mouse models by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . In the context of neonatal hypoxic-ischemic rats, this compound ameliorates neuronal apoptosis by inhibiting TAK1 expression and cell apoptosis .

Biochemical Analysis

Preparation Methods

The synthesis of NG25 involves several steps, including the use of specific reagents and conditions. The synthetic route typically includes the following steps :

    Starting Material: The synthesis begins with 3-hydroxy-4-methylbenzoic acid.

    Reaction Conditions: The starting material is reacted with potassium carbonate in dimethyl sulfoxide at 100°C.

    Catalysis: Palladium on carbon is used as a catalyst in methanol.

    Coupling Reaction: The intermediate product is then coupled with another reagent using HATU, DMAP, and DIEA in dichloromethane.

    Final Steps: The final steps involve treatment with trifluoroacetic acid in dichloromethane and lithium hydroxide in a water/tetrahydrofuran mixture.

Chemical Reactions Analysis

NG25 undergoes various chemical reactions, primarily involving its inhibitory action on TAK1 and MAP4K2 . The compound binds to the ATP binding pocket of the target kinases, inhibiting their activity. Common reagents and conditions used in these reactions include:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

    Major Products: The major products formed from these reactions include intermediates and final products that retain the inhibitory activity of this compound.

Comparison with Similar Compounds

NG25 is unique in its dual inhibition of TAK1 and MAP4K2, which distinguishes it from other kinase inhibitors . Similar compounds include:

Properties

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGEBOIKULBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693497
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315355-93-1
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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